3-(p-Tolylthio)-1,2-propanediol
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Overview
Description
1,2-Propanediol, 3-[(4-methylphenyl)thio]- is an organic compound that belongs to the class of thioethers. This compound is characterized by the presence of a 4-methylphenyl group attached to a sulfur atom, which is further connected to a 1,2-propanediol backbone. Thioethers are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-propanediol, 3-[(4-methylphenyl)thio]- typically involves the reaction of 1,2-propanediol with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group in 1,2-propanediol by the thiol group in 4-methylthiophenol. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1,2-propanediol, 3-[(4-methylphenyl)thio]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols.
Substitution: The hydroxyl groups in the 1,2-propanediol backbone can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Propanediol, 3-[(4-methylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-propanediol, 3-[(4-methylphenyl)thio]- involves its interaction with various molecular targets and pathways. The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol, 3-[(4-methylphenyl)dithio]-: Contains an additional sulfur atom, which can alter its chemical and biological properties.
1,3-Propanediol, 2-(methylamino)-2-[(4-methylphenyl)methyl]-: Contains an amino group, which can significantly change its reactivity and applications.
Uniqueness
1,2-Propanediol, 3-[(4-methylphenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, including organic synthesis and medicinal chemistry.
Properties
CAS No. |
63991-89-9 |
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Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylpropane-1,2-diol |
InChI |
InChI=1S/C10H14O2S/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 |
InChI Key |
VXZROHSBOPRPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(CO)O |
Origin of Product |
United States |
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